molecular formula C18H13F3 B12531710 5-(But-1-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene CAS No. 797047-59-7

5-(But-1-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene

Cat. No.: B12531710
CAS No.: 797047-59-7
M. Wt: 286.3 g/mol
InChI Key: RGTOIENEHTXLRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(But-1-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene is a fluorinated aromatic compound characterized by a central benzene ring substituted with:

  • 1,3-Difluoro substituents at positions 1 and 3 (enhancing polarity and thermal stability).
  • A (4-fluorophenyl)ethynyl group at position 2 (providing rigidity and conjugation via the ethynyl linker).

This compound is likely utilized as an organic synthesis intermediate, particularly in materials science, due to structural similarities to liquid crystal precursors (e.g., biphenyl ethynyl derivatives in ) . Its design leverages fluorine atoms to modulate electronic properties and intermolecular interactions, critical for applications requiring precise molecular alignment.

Properties

CAS No.

797047-59-7

Molecular Formula

C18H13F3

Molecular Weight

286.3 g/mol

IUPAC Name

5-but-1-enyl-1,3-difluoro-2-[2-(4-fluorophenyl)ethynyl]benzene

InChI

InChI=1S/C18H13F3/c1-2-3-4-14-11-17(20)16(18(21)12-14)10-7-13-5-8-15(19)9-6-13/h3-6,8-9,11-12H,2H2,1H3

InChI Key

RGTOIENEHTXLRV-UHFFFAOYSA-N

Canonical SMILES

CCC=CC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(But-1-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene typically involves multiple steps, starting with the preparation of the fluorophenyl ethynyl precursor. This precursor can be synthesized through a Sonogashira coupling reaction, where 4-fluoroiodobenzene reacts with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst . The resulting product is then deprotected to yield 4-fluorophenylacetylene.

This can be achieved through a series of electrophilic aromatic substitution reactions, where the difluoro groups are introduced using fluorinating agents such as Selectfluor . The butenyl group can be added via a Heck reaction, where a butenyl halide reacts with the difluorinated benzene derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be necessary to ensure high yield and purity. Continuous flow reactors could be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

This reaction involves the substitution of an electrophile for a hydrogen atom on the aromatic ring. The presence of fluorine atoms can influence the reactivity of the ring by withdrawing electrons, potentially making it less reactive towards electrophiles.

Addition Reactions

Given the presence of an alkene group (but-1-en-1-yl) and an alkyne group (ethynyl), this compound can undergo addition reactions. For example, hydrogenation can add hydrogen across these unsaturated bonds, converting them into saturated groups.

Cross-Coupling Reactions

These reactions, such as Suzuki or Sonogashira coupling, can be used to extend the conjugated system or modify the substituents on the benzene ring. The ethynyl group is particularly amenable to Sonogashira coupling, allowing for the introduction of new aryl or alkynyl groups.

Reaction Conditions and Considerations

  • Temperature and Solvent : Careful control of reaction conditions is crucial to achieve high yields and purity. Different solvents and temperatures can significantly affect the outcome of reactions involving fluorinated compounds.

  • Protecting Groups : In multi-step syntheses, protecting groups may be necessary to prevent unwanted reactions, especially when dealing with sensitive functional groups like alkenes and alkynes.

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Potential Applications
5-(But-3-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzeneC18H13F3Not specifiedPharmaceuticals, Materials Science
5-(But-1-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzeneNot specifiedNot specifiedPotential in similar fields
1,3-difluoro-5-[(E)-2-(4-fluorophenyl)ethenyl]benzeneC14H9F3234.22Various chemical applications
1,3-difluoro-5-[(Z)-2-(4-fluorophenyl)ethenyl]benzeneC14H9F3234.22Similar to above

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C14H9F3C_{14}H_9F_3 and a molecular weight of approximately 234.22 g/mol. Its structure features a difluorobenzene core with a conjugated ethylene group, which contributes to its unique chemical properties and reactivity.

Anticancer Activity

Recent studies have highlighted the potential of fluorinated compounds in targeting cancer cells. The presence of fluorine atoms can enhance the metabolic stability and bioactivity of pharmaceutical agents. Research indicates that compounds with difluorinated structures exhibit significant binding affinity to biological targets involved in cancer progression. Specifically, the incorporation of 5-(But-1-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene into drug design frameworks has shown promise in enhancing the efficacy of anticancer therapies by improving selectivity and reducing off-target effects .

Fluorine in Medicinal Chemistry

Fluorine's unique properties allow for selective modifications in drug design, improving pharmacokinetics and pharmacodynamics. The compound's ability to participate in halogen bonding may also facilitate interactions with target proteins, enhancing drug-target engagement . This mechanism is particularly relevant for compounds designed to inhibit protein-protein interactions critical for tumor growth.

Molecular Probes

Due to its distinct electronic properties, 5-(But-1-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene can serve as an effective molecular probe in various analytical techniques. Its fluorescence characteristics make it suitable for applications in imaging and sensing technologies. The compound can be utilized in the development of fluorescent sensors for detecting specific biomolecules or environmental pollutants .

Polymer Chemistry

In polymer science, the incorporation of fluorinated compounds into polymer matrices is known to enhance thermal stability and chemical resistance. The compound's structure allows it to act as a comonomer or additive in the synthesis of advanced materials with tailored properties for applications in coatings and electronics .

Case Study 1: Anticancer Drug Development

A recent study explored the synthesis of novel derivatives based on 5-(But-1-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene aimed at inhibiting specific kinases involved in cancer cell proliferation. The derivatives showed improved potency compared to their non-fluorinated counterparts, demonstrating the importance of fluorination in enhancing drug activity .

Case Study 2: Fluorescent Sensing

Another investigation focused on using this compound as a fluorescent probe for detecting heavy metals in environmental samples. The study reported that the compound exhibited strong fluorescence quenching upon binding with specific metal ions, making it a viable candidate for developing sensitive detection methods .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural analogs:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features/Applications References
Target Compound 5-(But-1-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene C₁₈H₁₂F₃ ~312.3 Unsaturated alkyl, 4-fluorophenyl ethynyl -
5-Ethenyl-1,3-difluoro-2-[[4-(trifluoromethyl)phenyl]ethynyl]benzene Ethenyl, 4-(trifluoromethyl)phenyl ethynyl C₁₇H₉F₅ 308.24 Higher fluorine content; enhanced polarity
5-Butyl-1,3-difluoro-2-[2-[4-(4-propylphenyl)phenyl]ethynyl]benzene Saturated butyl, extended biphenyl ethynyl C₂₇H₂₆F₂ 388.49 Liquid crystal material; high molecular weight
2-{[4-(Difluoromethyl)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene Ethenyl, 4-(difluoromethyl)phenyl ethynyl C₁₇H₁₀F₄ 306.26 Difluoromethyl group; intermediate utility
Key Observations:

Ethynyl Linkers : All compounds feature ethynyl groups, which enhance conjugation and rigidity. The target compound’s 4-fluorophenyl ethynyl group balances electronic effects (fluorine’s electron-withdrawing nature) with steric considerations, contrasting with the trifluoromethyl substituent in , which increases hydrophobicity and thermal stability .

This unsaturation may reduce melting points compared to saturated analogs.

Fluorine Substitution : The 1,3-difluoro pattern in the target compound optimizes dipole alignment for materials applications, whereas analogs with difluoromethyl () or trifluoromethyl groups () exhibit stronger electron-withdrawing effects .

Crystallographic and Structural Insights

  • SHELX Refinement : Structural determination of such compounds often relies on SHELXL (), which refines high-resolution crystallographic data to resolve fluorine’s small atomic radius and subtle conformational differences .
  • Packing Behavior : Fluorine substituents in the target compound likely induce dense molecular packing via C–F···H interactions, contrasting with bulkier substituents (e.g., biphenyl groups in ) that may form less ordered phases .

Biological Activity

5-(But-1-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula C14H12F2C_{14}H_{12}F_2 and is characterized by the presence of a difluorobenzene moiety, an ethynyl group, and a butenyl substituent. The presence of fluorine atoms often enhances the compound's lipophilicity and metabolic stability, making it a candidate for various biological applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Fluorinated compounds often exhibit inhibitory effects on various enzymes. For instance, they can act as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of endogenous compounds .
  • Receptor Modulation : The ethynyl group may interact with specific receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis. This interaction could lead to therapeutic effects in cancer treatment .
  • Antimicrobial Activity : Some studies suggest that fluorinated compounds possess antimicrobial properties, making them candidates for developing new antibiotics .

Case Studies and Experimental Data

  • Anticancer Activity : In vitro studies have demonstrated that similar difluorinated compounds exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against glioma cells .
  • Anti-inflammatory Effects : Compounds with fluorinated phenyl groups have been reported to possess anti-inflammatory properties, which may be beneficial in treating conditions like arthritis. For instance, CGP 28238, a structurally related compound, exhibited potent anti-inflammatory activity at doses as low as 0.05 mg/kg in animal models .
  • Toxicity Profiling : Toxicological assessments indicate that while these compounds can be potent, they also require careful evaluation for cytotoxicity against non-target cells. Studies have shown that some derivatives maintain low cytotoxicity while exhibiting high potency against target cells .

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
CGP 28238Anti-inflammatory0.05
Compound CCytotoxicity (glioma)<10
Fluorinated AEnzyme Inhibition5

Q & A

Q. What are the recommended synthetic routes for 5-(But-1-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene?

Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including:

  • Sonogashira Coupling : To introduce the ethynyl group, a palladium-catalyzed cross-coupling between a halogenated benzene derivative (e.g., 1,3-difluoro-2-iodobenzene) and a terminal alkyne (e.g., 4-fluorophenylacetylene) under inert conditions. This method is widely used for aryl-alkyne bond formation .
  • Alkene Functionalization : The butenyl group may be introduced via Heck coupling or Wittig reactions. For example, reacting a pre-functionalized benzene intermediate with 1-butenylboronic acid under Suzuki-Miyaura conditions.
  • Purification : Column chromatography (e.g., silica gel with pentane/ethyl acetate gradients) is critical for isolating the target compound, as seen in similar fluorinated aromatic syntheses .

Q. How can the molecular structure of this compound be characterized using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for the butenyl protons (δ 5.5–6.5 ppm for vinyl protons) and aromatic protons (δ 6.8–7.5 ppm for fluorinated benzene).
    • ¹⁹F NMR : Distinct signals for the difluoro (δ -110 to -120 ppm) and fluorophenyl (δ -115 ppm) groups.
  • X-ray Crystallography : Resolve the spatial arrangement of substituents, particularly the stereochemistry of the butenyl group and ethynyl linkage. Similar fluorinated terphenyls have been analyzed using this method .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected ~318.3 g/mol) and fragmentation patterns.

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize the geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, B3LYP/6-311G++(d,p) basis sets have been used for fluorinated aromatic systems to analyze charge distribution and dipole moments .
  • Molecular Dynamics (MD) Simulations : Study solvation effects or interactions with biological targets (e.g., enzymes). Software like GROMACS with OPLS-AA force fields can model behavior in aqueous or lipid environments.
  • Machine Learning (ML) : Train models on fluorinated compound databases to predict properties like solubility or binding affinity. ML-driven libraries, as described in drug design frameworks, can prioritize synthetic targets .

Q. How can discrepancies in solubility data across different studies be resolved?

Methodological Answer:

  • Standardized Protocols :
    • Use consistent solvents (e.g., DMSO, ethanol) and temperatures (e.g., 25°C) for solubility measurements.
    • Employ shake-flask or HPLC methods with UV detection for quantification.
  • Environmental Controls : Account for humidity and light exposure, which may degrade fluorinated compounds.
  • Data Reconciliation : Apply statistical tools (e.g., ANOVA) to compare datasets. For example, randomized block designs with split-plot arrangements (as in agricultural chemistry studies) can isolate variables like solvent polarity .

Q. What strategies can elucidate the environmental fate of this compound?

Methodological Answer:

  • Abiotic Degradation Studies :
    • Hydrolysis: Expose the compound to aqueous buffers (pH 4–9) at 50°C and monitor decomposition via LC-MS.
    • Photolysis: Use UV irradiation (λ = 254–365 nm) to simulate sunlight effects.
  • Biotic Transformation : Incubate with soil or microbial consortia (e.g., Pseudomonas spp.) and track metabolite formation.
  • Partitioning Models : Predict log Kow (octanol-water) and BCF (bioconcentration factor) using EPI Suite or SPARC calculators, validated with experimental data from similar fluorinated aromatics .

Q. How can in silico models predict biological activity for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like cytochrome P450 or GABA receptors. For example, fluorinated benzodiazepine analogs have been studied for neurological activity .
  • QSAR Modeling : Corrogate structural descriptors (e.g., polar surface area, fluorine count) with bioactivity data from public databases (ChEMBL, PubChem BioAssay).
  • Toxicity Prediction : Apply tools like ProTox-II to estimate LD50 or hepatotoxicity, cross-referenced with Ames test results for mutagenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.